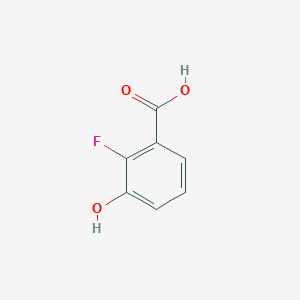

2-Fluoro-3-hydroxybenzoic acid

Description

Contextualizing Fluorinated Benzoic Acid Derivatives in Organic and Medicinal Chemistry

Fluorinated benzoic acid derivatives are a class of compounds that have garnered significant attention in organic and medicinal chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. ontosight.airesearchgate.net This "fluorine effect" can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. vulcanchem.com

In medicinal chemistry, the strategic incorporation of fluorine is a widely used strategy in drug design. researchgate.net Fluorinated compounds are found in a significant portion of pharmaceuticals, highlighting the importance of this element in developing new therapeutic agents. researchgate.netprecedenceresearch.com For instance, fluorinated benzoic acids and their derivatives have been investigated for their potential as antimicrobial, antifungal, and anticancer agents. ontosight.aiprecedenceresearch.com The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group, which may enhance solubility and interactions with biological receptors.

Significance of the 2-Fluoro-3-hydroxybenzoic Acid Scaffold in Advanced Chemical Synthesis

The this compound scaffold is particularly valuable in advanced chemical synthesis due to its multifunctional nature. It serves as a versatile intermediate for the construction of more complex molecules. The carboxylic acid group can undergo various transformations, including esterification and amidation, while the aromatic ring can be further functionalized through reactions such as halogenation or cross-coupling reactions.

The presence of both a fluorine atom and a hydroxyl group offers opportunities for selective reactions. For example, the hydroxyl group can be alkylated or used in coupling reactions, while the fluorine atom can influence the reactivity of the aromatic ring. rsc.org This allows for the precise and controlled assembly of intricate molecular architectures.

The utility of this scaffold is evident in its application as a building block for a range of compounds, including those with potential in drug discovery and materials science. precedenceresearch.com For example, derivatives of fluorinated hydroxybenzoic acids are used in the synthesis of liquid crystals and as intermediates for active pharmaceutical ingredients (APIs). ossila.com The unique substitution pattern of this compound makes it a key component in the development of novel compounds with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSRITXZTWTEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343979 | |

| Record name | 2-Fluoro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91658-92-3 | |

| Record name | 2-Fluoro-3-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91658-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Fluoro 3 Hydroxybenzoic Acid

Classical Chemical Synthesis Approaches for 2-Fluoro-3-hydroxybenzoic Acid

Traditional organic chemistry provides several multi-step pathways to synthesize this compound. These methods often involve the strategic introduction of fluorine and hydroxyl groups onto a benzoic acid scaffold.

Multi-step Organic Transformations Leading to this compound

The synthesis of this compound and its analogs often begins with appropriately substituted precursors. For instance, the synthesis of the related compound 5-Chloro-2-fluoro-3-hydroxybenzoic acid can be achieved by chlorinating this compound. evitachem.com A general approach for analogous compounds involves a sequence of reactions such as esterification to protect the carboxylic acid, followed by halogenation (chlorination and fluorination), and finally deprotection to yield the desired acid. vulcanchem.com

One patented method for a similar compound, 2,4-difluoro-3-hydroxybenzoic acid, starts from 3,4,5-trifluoronitrobenzene and proceeds through methoxylation, reduction, bromination, deamination, cyanation, and finally hydrolysis to obtain the target molecule. google.com Another patented process describes the preparation of 2-fluoro-3-chlorobenzoic acid from 2,3-dichloro benzoyl chloride via a fluorine substitution reaction followed by hydrolysis. google.com

A documented synthesis of 4-Amino-3-fluoro-2-hydroxybenzoic acid hydrochloride salt involves the deprotection of precursor molecules. nih.gov Similarly, the synthesis of 5-fluoro-p-aminosalicylic acid (PAS) has been achieved through the fluorination of methyl 4-acetamido-2-hydroxybenzoate using Selectfluor, followed by hydrolysis. nih.gov

Precursor Selection and Optimization in this compound Synthesis

The choice of starting material is critical for an efficient synthesis. For example, 2,3-dichloro benzoyl chloride serves as a starting material for 2-fluoro-3-chlorobenzoic acid. google.com In the synthesis of 2,4-difluoro-3-hydroxybenzoic acid, 3,4,5-trifluoronitrobenzene is the initial precursor. google.com The synthesis of related halogenated benzoic acids may start from 4-hydroxybenzoic acid, which is first protected before undergoing halogenation steps. vulcanchem.com The optimization of these synthetic routes often involves adjusting the sequence of reactions and the choice of protecting groups to maximize yield and purity.

| Target Compound | Starting Precursor | Reference |

|---|---|---|

| 5-Chloro-2-fluoro-3-hydroxybenzoic acid | This compound | evitachem.com |

| 2,4-Difluoro-3-hydroxybenzoic acid | 3,4,5-Trifluoronitrobenzene | google.com |

| 2-Fluoro-3-chlorobenzoic acid | 2,3-Dichloro benzoyl chloride | google.com |

| 3-Chloro-2-fluoro-4-hydroxybenzoic acid | 4-Hydroxybenzoic acid | vulcanchem.com |

| 5-Fluoro-p-aminosalicylic acid | Methyl 4-acetamido-2-hydroxybenzoate | nih.gov |

Reaction Conditions and Catalysis in this compound Preparation

The conditions for each synthetic step are crucial for success. For example, the chlorination of this compound can be performed using N-chlorosuccinimide in acetonitrile (B52724). evitachem.com The preparation of 2-fluoro-3-chlorobenzoyl fluoride (B91410) from 2,3-dichloro benzoyl chloride involves a fluorine substitution reaction using a fluorinating agent in an organic solvent with a phase-transfer catalyst. google.com Hydrolysis of the resulting acyl fluoride is then carried out under alkaline conditions, followed by acidification. google.com

In the synthesis of 2,4-difluoro-3-hydroxybenzoic acid, specific reagents and conditions are employed for each step, such as sodium methylate for methoxylation, iron powder for reduction, N-bromosuccinimide for bromination, and cuprous cyanide for cyanation. google.com The final hydrolysis step is conducted in a hydrobromic acid solution at elevated temperatures. google.com Transition-metal catalysts, such as palladium, can be used to improve regioselectivity in multi-step syntheses. For instance, the synthesis of biphenyl (B1667301) benzamide (B126) derivatives from 2,6-difluoro-3-hydroxybenzoic acid involves an alkylation step followed by reaction with oxalyl chloride and subsequent coupling with boronic acids using a palladium catalyst. rsc.org

| Reaction | Reagents/Catalysts | Conditions | Reference |

|---|---|---|---|

| Chlorination | N-chlorosuccinimide | Acetonitrile | evitachem.com |

| Fluorination | Fluorinating agent, phase-transfer catalyst | Organic solvent | google.com |

| Hydrolysis | Alkaline conditions, then acidification | - | google.com |

| Cyanation | Cuprous cyanide | Aprotic polar solvent, 80-150 °C | google.com |

| Suzuki Coupling | Palladium catalyst (e.g., [Pd(PPh3)4]), K3PO4 | Refluxing DME/H2O | rsc.org |

Emerging Biocatalytic and Chemoenzymatic Synthesis of Fluorinated Benzoic Acids

Biocatalysis is an increasingly important strategy for synthesizing fluorinated compounds due to its high efficiency, selectivity, and environmental benefits. researchgate.net This approach utilizes enzymes or whole microbial cells to perform specific chemical transformations.

Enzymatic Pathways for Fluorinated Aromatic Compounds

A variety of enzymes have been identified and engineered for the synthesis of fluorinated compounds. nih.gov Cytochrome P450 enzymes, for example, can catalyze various reactions, including hydroxylation, making them suitable for producing fluorinated aromatic compounds. nih.govacs.org Other enzymes like aldolases, lipases, and transaminases are also employed in the synthesis of fluorinated molecules. nih.gov

The introduction of fluorine into complex molecules can be achieved through chemoenzymatic strategies. nih.govnih.gov For instance, a hybrid PKS/FAS (polyketide synthase/fatty acid synthase) system has been developed to incorporate fluoromalonyl-CoA and fluoromethylmalonyl-CoA into polyketide structures. nih.govnih.gov Another chemoenzymatic approach for synthesizing fluorinated L-α-amino acids involves an aldol (B89426) reaction catalyzed by an aldolase, followed by chemical decarboxylation and reductive amination. acs.org

Whole-Cell Transformation Systems for this compound Analogs

Whole-cell biocatalysis offers a practical approach for synthesizing complex molecules by housing the necessary enzymatic machinery within a microbial host. researchgate.net Engineered microorganisms can be used to produce a range of fluorinated compounds. nih.gov For example, engineered Pseudomonas putida strains expressing FAD-dependent monooxygenases have been used for the conversion of 2-fluorotoluene.

Biotechnological Advantages in Sustainable Fluorinated Compound Synthesis

The synthesis of fluorinated organic compounds, while crucial for pharmaceuticals and materials science, has traditionally relied on chemical methods that often involve harsh conditions and hazardous reagents. nih.gov Biotechnology, however, offers a promising and sustainable alternative. The discovery of the fluorinase enzyme, naturally found in the actinomycete species Streptomyces cattleya, has opened new avenues for the biotechnological production of organofluorines. ipp.ptresearchgate.net This enzyme is responsible for creating the carbon-fluorine (C-F) bond in natural products like fluoroacetate (B1212596) and 4-fluorothreonine. ipp.ptresearchgate.net

The primary advantages of using enzymes like fluorinase for synthesis are rooted in the principles of green chemistry. numberanalytics.com Enzymatic reactions typically occur in aqueous solutions under mild conditions of temperature and pressure, drastically reducing energy consumption and eliminating the need for volatile or toxic organic solvents. nih.gov Furthermore, enzymes exhibit remarkable specificity (regio- and stereoselectivity), which leads to the formation of the desired product with high purity, minimizing the generation of unwanted byproducts and simplifying downstream processing. numberanalytics.comnih.gov The use of biocatalysts for fluorination represents a significant step towards more environmentally friendly and safer manufacturing processes for complex molecules. numberanalytics.com The fluorinase enzyme, in particular, is seen as a highly effective and promising method for directly forming the C-F bond. nih.gov

Comparison and Evaluation of Synthetic Routes

Yield, Purity, and Scalability Considerations

Traditional chemical synthesis routes for fluorinated benzoic acids can achieve high yields. For instance, a multi-step synthesis for 3-hydroxy-4-fluorobenzoic acid reports a yield of 73.1%, while an Ullmann transformation method to produce 2-fluoro-5-hydroxybenzoic acid achieved an 87% yield. google.comchemicalbook.com However, these processes often require subsequent purification steps, such as recrystallization, to achieve high purity. google.com While scalable, the industrial-level use of highly reactive and toxic fluorinating agents presents significant safety and engineering challenges that can complicate large-scale production. acsgcipr.orgmt.com

Interactive Table: Comparison of Synthetic Route Characteristics

| Feature | Traditional Chemical Synthesis | Biotechnological Synthesis |

| Yield | Can be high (e.g., 70-90%), but may vary. google.comchemicalbook.com | Variable; can be a challenge requiring enzyme optimization. nih.gov |

| Purity | Often requires extensive purification (e.g., chromatography, recrystallization). google.com | Generally high due to enzyme selectivity, reducing need for purification. numberanalytics.comnih.gov |

| Scalability | Established but can be limited by safety and handling of hazardous reagents. acsgcipr.org | A key area of development; requires process optimization and robust enzymes. |

Environmental and Safety Implications of Different Methodologies

The environmental and safety profiles of chemical and biotechnological syntheses differ starkly. Conventional fluorination chemistry frequently employs reagents that are hazardous and environmentally persistent. acsgcipr.orgnumberanalytics.com

Chemical Synthesis:

Safety: Many fluorinating agents, such as F2 gas and electrophilic F+ reagents, are highly reactive, corrosive, and toxic. acsgcipr.orgmt.com They can react violently or even explosively with common organic solvents, necessitating careful handling, specialized equipment, and stringent safety protocols. acsgcipr.orgnumberanalytics.com The generation of corrosive by-products like hydrogen fluoride (HF) is also a major concern. acsgcipr.orgmdpi.com

Environmental Impact: The synthesis processes can generate hazardous waste that requires specialized disposal. acsgcipr.org Many organofluorine compounds and reagents are persistent in the environment and can bioaccumulate. numberanalytics.com Furthermore, the primary source of all fluorine reagents is fluorspar (CaF2), a mineral resource considered at medium risk of depletion. acsgcipr.org

Biotechnological Synthesis:

Safety: Enzymatic reactions are conducted under mild, non-hazardous conditions (e.g., in water at ambient temperatures), which inherently makes the process safer. nih.gov It avoids the use of dangerously reactive fluorinating agents.

Environmental Impact: This approach aligns with green chemistry principles. numberanalytics.com It uses water as a solvent, and the enzymes themselves are biodegradable. This methodology minimizes hazardous waste generation and reduces reliance on petrochemical-derived solvents and reagents. ipp.ptnumberanalytics.com Developing such methods is a key strategy for mitigating the environmental footprint of fluorinated compound production. numberanalytics.com

Interactive Table: Environmental and Safety Comparison

| Aspect | Traditional Chemical Synthesis | Biotechnological Synthesis |

| Reagents | Often uses toxic, corrosive, and potentially explosive fluorinating agents. acsgcipr.orgmt.comacsgcipr.org | Uses enzymes (biocatalysts) and simple fluoride salts in aqueous media. nih.govipp.pt |

| Reaction Conditions | Can involve extreme temperatures, high pressures, and anhydrous/aprotic solvents. google.com | Mild conditions: ambient temperature and pressure, aqueous environment. nih.gov |

| Waste Generation | Produces hazardous and corrosive waste (e.g., HF, solvent waste). acsgcipr.orgmdpi.com | Minimal hazardous waste; byproducts are generally benign. numberanalytics.com |

| Overall Safety | High risk; requires specialized handling, equipment, and PPE. numberanalytics.comnumberanalytics.com | Inherently safer process with significantly lower risk. |

| Sustainability | Relies on finite mineral resources (fluorspar) and can produce persistent pollutants. acsgcipr.orgnumberanalytics.com | Based on renewable biocatalysts and environmentally benign processes. numberanalytics.com |

Advanced Chemical Reactivity and Derivatization of 2 Fluoro 3 Hydroxybenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is often the primary site for derivatization, given its acidity and susceptibility to nucleophilic acyl substitution.

Esterification and Amidation Reactions

The direct condensation of 2-Fluoro-3-hydroxybenzoic acid with alcohols or amines to form esters or amides is generally inefficient and requires activation of the carboxylic acid. A common strategy involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting 2-fluoro-3-hydroxybenzoyl chloride can then readily react with a wide range of nucleophiles.

For esterification , the activated acid reacts with primary or secondary alcohols, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. Alternatively, classic Fischer esterification conditions (refluxing in an alcohol with a strong acid catalyst) can be used, but this method risks side reactions at the phenolic hydroxyl, such as etherification, especially under harsh conditions. google.com Processes have been developed for phenolic carboxylic acids that use a water-immiscible solvent and continuous metering of a water-containing alcohol to achieve selective esterification of the carboxyl group. google.com

For amidation , the acyl chloride intermediate reacts smoothly with primary or secondary amines. In one documented example, this compound was coupled with a piperidine (B6355638) derivative to yield the corresponding benzoylpiperidine amide. google.com Modern amidation methods often employ coupling reagents that generate a highly reactive O-acylisourea or a similar active ester in situ, avoiding the need to isolate the acyl chloride. fishersci.co.uk These reagents facilitate amide bond formation under mild conditions with high yields. rsc.org

Table 1: Common Reagents for Esterification and Amidation

| Reaction Type | Activation Method | Typical Reagents | Purpose |

| Esterification | Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts carboxylic acid to highly reactive acyl chloride. |

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), H₂SO₄ (catalyst) | Direct reaction with alcohol under acidic conditions. | |

| Alkyl Halide Reaction | Alkyl halide (e.g., n-BuI), Base (e.g., Bu₄NF) | Sₙ2 reaction between carboxylate salt and alkyl halide. researchgate.net | |

| Amidation | Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts carboxylic acid to highly reactive acyl chloride. rsc.org |

| Peptide Coupling | HATU, HBTU, EDC, DCC | In situ activation of the carboxylic acid for direct reaction with an amine. fishersci.co.uk | |

| Base-Promoted | n-BuLi, t-BuOK | Direct amidation of esters or acids with amines under strong base conditions. rsc.org |

Decarboxylative Transformations

Decarboxylation, the removal of the carboxyl group, is a fundamental transformation. While thermal decarboxylation of aromatic carboxylic acids typically requires very high temperatures, modern catalytic methods have enabled this reaction under significantly milder conditions. nih.gov Recent advances have focused on radical decarboxylation initiated by photoredox or transition metal catalysis. nih.govd-nb.info

For fluorinated benzoic acids, these methods often involve the generation of an aryl radical intermediate via a copper-catalyzed process. d-nb.inforesearchgate.net The process can be used for decarboxylative hydroxylation, effectively replacing the carboxylic acid with a hydroxyl group, by using copper carboxylates that undergo ligand-to-metal charge transfer (LMCT) upon irradiation. nih.gov Although a specific example for this compound is not prominent in the literature, the general applicability of these methods to a broad range of electron-rich and electron-poor benzoic acids suggests its viability. researchgate.net The resulting 2-fluorophenol (B130384) intermediate could then be functionalized further. Catalytic systems using alkanolamines have also been shown to facilitate the decarboxylation of activated carboxylic acids, such as those bearing fluorine atoms. google.com

Reactions at the Hydroxyl Group

The phenolic hydroxyl group offers a secondary site for modification, enabling the synthesis of ethers and esters, or participating in oxidation reactions.

Etherification and Esterification of the Phenolic Hydroxyl

Etherification of the phenolic hydroxyl group can be readily achieved via Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., potassium carbonate, K₂CO₃) to form the more nucleophilic phenoxide, which then displaces a halide from an alkyl halide. A clear example is the alkylation of the closely related 2,6-difluoro-3-hydroxybenzoic acid with 3-bromobenzyl bromide in the presence of K₂CO₃ and potassium iodide (KI) to furnish the corresponding benzyl (B1604629) ether derivative. rsc.org General processes for the etherification of hydroxybenzoic acids using an alkyl halide in a basic, aqueous/organic biphasic system have also been described. google.com

Esterification of the phenolic hydroxyl is more challenging due to the competing reactivity of the carboxylic acid moiety. google.com Under most conditions, the carboxylic acid is more acidic and will be deprotonated or will react with esterification reagents preferentially. To achieve selective acylation of the phenolic hydroxyl, a common strategy involves first protecting the carboxylic acid, typically by converting it into an ester (e.g., a methyl or ethyl ester). With the carboxylic acid group masked, the phenolic hydroxyl can then be acylated using an acyl chloride or anhydride. A final hydrolysis step can then remove the protecting ester group to regenerate the free carboxylic acid, yielding the phenolic ester derivative. The Mitsunobu reaction offers a potential one-step method for the chemoselective esterification of phenolic acids, though yields can be variable. researchgate.net

Oxidation Reactions

The electron-rich phenol ring is susceptible to oxidation. The phenolic hydroxyl group of this compound can be oxidized to form quinone derivatives. This transformation is characteristic of phenols and hydroquinones and can be accomplished using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The oxidation of phenols with metal salts of nitroso disulfonic acid (such as Fremy's salt) is a well-established method for preparing quinones. google.com The reaction proceeds by the oxidation of the phenol to a phenoxyl radical, which is then further oxidized to the corresponding quinone. The precise structure of the resulting quinone would depend on the reaction conditions and the substitution pattern of the starting material.

Reactions at the Fluorine Atom and Aromatic Ring

The aromatic ring itself is a platform for substitution reactions, with the existing functional groups directing the position of new substituents. Reactions can also occur at the fluorine atom, typically via nucleophilic substitution under specific activating conditions.

The regiochemical outcome of electrophilic aromatic substitution (EAS) is governed by the combined directing effects of the three substituents. The hydroxyl group (-OH) is a strongly activating, ortho, para-director, while the fluorine atom (-F) is a deactivating, ortho, para-director. The carboxylic acid group (-COOH) is a deactivating, meta-director. libretexts.org The powerful activating effect of the hydroxyl group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C4 and C6). The C6 position is sterically less hindered. A documented example is the chlorination of this compound with N-chlorosuccinimide (NCS), which yields 5-chloro-2-fluoro-3-hydroxybenzoic acid, indicating substitution at the C5 position. evitachem.com This outcome is unexpected based on standard directing rules and may be influenced by complex interactions or specific reaction conditions. In the analogous bromination of salicylic (B10762653) acid (2-hydroxybenzoic acid) with bromine water, substitution occurs at the C5 position (para to the hydroxyl group). vaia.com

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Ring Activity | Directing Influence |

| -OH | C3 | +R >> -I | Activating | ortho, para (to C2, C4, C6) |

| -F | C2 | -I > +R | Deactivating | ortho, para (to C1, C3) |

| -COOH | C1 | -I, -R | Deactivating | meta (to C3, C5) |

| Note: +R = Resonance donation, -R = Resonance withdrawal, +I = Inductive donation, -I = Inductive withdrawal. Positions are relative to the substituent. |

Nucleophilic aromatic substitution (SₙAr) to replace the fluorine atom is generally challenging due to the high strength of the C-F bond and the electron-rich nature of the phenol-containing ring. Such reactions typically require either harsh conditions or highly activated substrates (e.g., with additional strong electron-withdrawing groups ortho or para to the fluorine). However, novel strategies have emerged that enable SₙAr on unactivated or even electron-rich halophenols. One such method involves the transient generation of a phenoxyl radical from the hydroxyl group. This neutral oxygen radical acts as an exceptionally powerful electron-withdrawing group, activating the ring towards nucleophilic attack and allowing for the substitution of a halide under mild conditions. nih.govosti.gov This advanced method could theoretically be applied to replace the fluorine atom in this compound with various nucleophiles.

Nucleophilic Aromatic Substitution Reactions

The reactivity of this compound in nucleophilic aromatic substitution (SNA r) reactions is significantly influenced by the electronic properties of its substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which activates the aromatic ring towards nucleophilic attack. Conversely, the hydroxyl group possesses an electron-donating resonance effect (+M). This interplay of opposing electronic effects can create challenges in predicting regioselectivity.

While the fluorine atom at the C2 position makes the aromatic ring susceptible to nucleophilic displacement, the specific conditions and the nature of the nucleophile are critical in determining the reaction's outcome. For instance, in the synthesis of related fluorinated compounds, nucleophilic substitution is a key step. The deprotonated phenoxide of 2-fluoro-4-hydroxybenzoic acid can undergo nucleophilic substitution in the ring-opening polymerization of hexachlorocyclotriphosphazene. ossila.com

In a strategy termed homolysis-enabled electronic activation, the reactivity of halophenols in SNAr reactions can be significantly enhanced. This method involves the transient formation of a radical, which acts as a powerful electron-withdrawing group, thereby facilitating nucleophilic substitution. osti.gov This approach has been successfully applied to fluorophenols, expanding the scope of possible nucleophile-electrophile couplings. osti.gov

| Reactant | Nucleophile | Conditions | Product | Key Observation |

| 2,6-dimethyl-4-fluorophenol | Benzoic acid | Catalytic NaOH, K₃Fe(CN)₆, 80°C, aq. MeCN | Cross-coupled benzoate (B1203000) derivative | Homolysis-enabled activation facilitates SₙAr. osti.gov |

| Halonitrophenide anions | C-H acids (e.g., CH₃CN) | Gas-phase, ESI ion source | SₙAr-type products | Reaction proceeds via formation of σ-adducts. researchgate.net |

| 2,4-Difluorobenzoic acid | NaOH | DMSO, 130°C | 4-Fluoro-2-hydroxybenzoic acid | Nucleophilic substitution of fluorine by hydroxyl group. chemicalbook.com |

Electrophilic Aromatic Substitution Reactions

In contrast to nucleophilic substitution, the directing effects of the substituents on this compound play a crucial role in electrophilic aromatic substitution (EAS) reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group due to its +M effect, while the fluorine atom is a deactivating, ortho-, para-directing group due to its strong -I effect and weaker +M effect. The carboxyl group is a deactivating, meta-directing group. The combination of these effects determines the position of electrophilic attack.

For salicylic acid (2-hydroxybenzoic acid), a related compound, the hydroxyl and carboxyl groups are both activating and direct electrophilic attack to the ortho and para positions. vaia.com In the case of this compound, the powerful activating effect of the hydroxyl group would be expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C4 and C6). However, the deactivating fluorine and carboxyl groups will modulate this reactivity.

Research on related fluorinated benzoic acids provides insights into potential EAS reactions. For example, the nitration of 2,4-difluoro-3-chlorobenzoic acid is a key step in the synthesis of more complex derivatives. researchgate.net Similarly, bromination of nitrated compounds using reagents like dibromohydantoin in sulfuric acid has been reported. evitachem.com

| Reactant | Reagent | Product | Reaction Type |

| Salicylic acid | Bromine water | 2,5-Dibromo-2-hydroxybenzoic acid | Electrophilic Aromatic Substitution vaia.com |

| 2,4-difluoro-3-chlorobenzoic acid | Nitrating agent | Nitrated derivative | Electrophilic Aromatic Substitution researchgate.net |

| Nitrated fluorinated benzoic acid | Dibromohydantoin/H₂SO₄ | Brominated derivative | Electrophilic Aromatic Substitution evitachem.com |

Catalytic Hydrogenation and Reduction Pathways

The functional groups of this compound, namely the carboxylic acid and the aromatic ring, are susceptible to reduction under various conditions. Catalytic hydrogenation can be employed to reduce the aromatic ring, though this typically requires harsh conditions. More commonly, the carboxylic acid group can be reduced to a primary alcohol.

For instance, in related compounds like 5-amino-2-fluoro-3-hydroxybenzamide, the hydroxyl group can be oxidized to a quinone, and the compound can be reduced to form various derivatives depending on the reducing agent used. The amino and carboxylic acid groups in 3-amino-2-fluoro-5-hydroxybenzoic acid hydrochloride can participate in hydrogenation and decarboxylation reactions.

The reduction of a carboxylic acid to an alcohol is a fundamental transformation in organic synthesis. While specific examples for this compound are not detailed in the provided results, the reduction of related compounds suggests that this pathway is feasible. For example, 2-fluoro-3-hydroxybutanoic acid can be reduced to form 2-fluoro-3-hydroxybutanol.

| Reactant | Reaction Type | Product |

| 5-Amino-2-fluoro-3-hydroxybenzamide | Reduction | Various reduced derivatives |

| 3-Amino-2-fluoro-5-hydroxybenzoic acid hydrochloride | Hydrogenation | Hydrogenated product |

| 2-Fluoro-3-hydroxybutanoic acid | Reduction | 2-Fluoro-3-hydroxybutanol |

Synthesis of Complex Derivatives for Targeted Research

Formation of Polycyclic and Heterocyclic Systems

This compound and its derivatives serve as valuable starting materials for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science.

A common strategy for constructing such systems is through cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org For example, biphenyl (B1667301) benzamide (B126) derivatives have been synthesized from 2,6-difluoro-3-hydroxybenzoic acid. rsc.org This involves initial alkylation of the hydroxyl group, followed by conversion of the carboxylic acid to an amide, and finally a Suzuki coupling with a suitable boronic acid. rsc.org This approach has been used to generate a range of biphenyl benzamide derivatives with potential biological activity. rsc.org

The synthesis of heterocyclic systems often involves multi-step sequences. For instance, 2-amino-3-fluorobenzoic acid is a key intermediate in the synthesis of indole (B1671886) derivatives and fluoroacridines. orgsyn.org While not directly starting from this compound, these examples highlight the utility of fluorinated benzoic acids in constructing complex heterocyclic frameworks.

| Starting Material | Key Transformation | Product Class |

| 2,6-Difluoro-3-hydroxybenzoic acid | Alkylation, Amidation, Suzuki Coupling | Biphenyl benzamides rsc.org |

| 2,2'-Diiodo-biphenyl and (1H-inden-2-yl)boronic acid | Suzuki-Miyaura Coupling | Polycyclic aromatic hydrocarbons rsc.org |

| 2-Amino-3-fluorobenzoic acid | Multi-step synthesis | Indole derivatives, Fluoroacridines orgsyn.org |

Conjugation to Biomolecules and Polymers

The functional groups of this compound, the carboxylic acid and the hydroxyl group, provide convenient handles for conjugation to biomolecules and polymers. Such conjugations are employed to modify the properties of these macromolecules, for instance, to enhance their biological activity or create new materials.

The carboxylic acid can be activated, for example, using carbodiimides, to form an amide bond with an amine-containing biomolecule or polymer. The hydroxyl group can be used to form ether or ester linkages.

An example of polymer conjugation involves the use of 2-fluoro-4-hydroxybenzoic acid in the synthesis of an immunoadjuvant with polyphosphazene. ossila.com This process involves the nucleophilic substitution of the deprotonated phenoxide onto the polymer backbone. ossila.com In the realm of bioconjugation, while direct examples with this compound are not explicitly detailed, the synthesis of derivatives of p-aminosalicylic acid, a related hydroxybenzoic acid, has been explored for creating new fluorine-substituted heterocyclic systems. core.ac.uk

| Molecule for Conjugation | Conjugation Strategy | Application |

| Polyphosphazene | Nucleophilic substitution with deprotonated phenoxide | Immunoadjuvant synthesis ossila.com |

| p-Aminosalicylic acid derivative | Formation of amide linkage | Synthesis of fluorine-substituted heterocyclic systems core.ac.uk |

Spectroscopic and Advanced Analytical Characterization of 2 Fluoro 3 Hydroxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Fluoro-3-hydroxybenzoic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing organic molecules. In the case of this compound, the ¹H NMR spectrum displays signals corresponding to the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. The electronegativity of the fluorine and hydroxyl groups influences the electron density around the neighboring protons, causing them to resonate at specific frequencies.

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule, including the carboxyl carbon. The position of these signals (chemical shifts) is highly sensitive to the electronic environment, allowing for the precise assignment of each carbon atom in the aromatic ring and the carboxylic acid moiety. For instance, the carbon atom directly bonded to the fluorine atom will exhibit a characteristic C-F coupling constant.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | 7.2 - 7.4 | - |

| H5 | 6.9 - 7.1 | - |

| H6 | 7.0 - 7.2 | - |

| OH | 9.0 - 11.0 | - |

| COOH | 11.0 - 13.0 | - |

| C1 | - | ~120-125 |

| C2 | - | ~150-155 (d, JC-F) |

| C3 | - | ~145-150 |

| C4 | - | ~120-125 |

| C5 | - | ~115-120 |

| C6 | - | ~125-130 |

| C=O | - | ~165-170 |

¹⁹F NMR spectroscopy is a powerful and highly sensitive technique for the analysis of fluorinated organic compounds. nih.govresearchgate.net Given that fluorine has a 100% natural abundance and a large chemical shift range, ¹⁹F NMR provides a clear window into the electronic environment of the fluorine atom in this compound and its derivatives. The chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring and the nature of the adjacent substituents. For example, fluorinated aromatic compounds often display ¹⁹F NMR shifts around -90 ppm. In the case of methyl 2-fluoro-6-hydroxybenzoate, the ¹⁹F NMR signal appears at -105.1 ppm. sci-hub.se This technique is crucial for confirming the successful incorporation of fluorine into the target molecule and for distinguishing between isomers.

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between adjacent aromatic protons, helping to establish their connectivity and confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is extremely useful for assigning the protonated carbons in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

While specific 2D NMR data for this compound was not found, the application of these techniques to similar aromatic compounds is well-documented and essential for structural confirmation. researchgate.net

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₇H₅FO₃), the exact mass is 156.02227218 Da. nih.gov HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This level of accuracy is crucial for confirming the identity of newly synthesized compounds. nih.gov Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts, such as [M+H]⁺ and [M-H]⁻, to further aid in identification. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 157.02956 | 128.6 |

| [M+Na]⁺ | 179.01150 | 139.9 |

| [M+NH₄]⁺ | 174.05610 | 135.5 |

| [M+K]⁺ | 194.98544 | 135.7 |

| [M-H]⁻ | 155.01500 | 127.6 |

| [M+Na-2H]⁻ | 176.99695 | 133.6 |

Coupling chromatographic separation techniques with mass spectrometry allows for the analysis of complex mixtures.

GC-MS (Gas Chromatography-Mass Spectrometry) : This technique is suitable for volatile and thermally stable compounds. Derivatization of this compound, for example by methylation or silylation of the hydroxyl and carboxylic acid groups, might be necessary to increase its volatility for GC-MS analysis. nih.gov The resulting mass spectra would show characteristic fragmentation patterns that can be used for identification and quantification. The fragmentation of benzoic acid derivatives in GC-MS is well-studied and often involves losses of molecules like water, carbon monoxide, and carbon dioxide. nih.govfu-berlin.de

LC-MS (Liquid Chromatography-Mass Spectrometry) : LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS. nih.gov this compound can be readily analyzed by reversed-phase LC coupled to an electrospray ionization (ESI) mass spectrometer. vu.edu.aucopernicus.org This technique is particularly useful for analyzing derivatives and reaction mixtures. For instance, LC-MS/MS, which involves further fragmentation of selected ions, can provide even more detailed structural information and is a powerful tool for identifying and quantifying compounds in complex matrices. nih.govvu.edu.au The fragmentation of hydroxybenzoic acids in LC-MS/MS often involves the characteristic loss of the carboxyl group (CO₂).

The use of these coupled techniques is essential in synthetic chemistry to monitor reaction progress, identify byproducts, and confirm the purity of the final product. For example, LC-MS has been used to analyze the products of reactions involving derivatives of this compound.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds. The presence of a carboxylic acid group, a hydroxyl group, and a carbon-fluorine bond results in a distinctive spectral fingerprint.

The most notable feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. spectroscopyonline.com This broadening is a direct consequence of strong intermolecular hydrogen bonding between the carboxylic acid moieties, which form dimers in the solid and liquid states. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp peak, usually found between 1760 and 1690 cm⁻¹. spectroscopyonline.com

Additionally, the phenolic O-H group contributes to the spectrum, although its stretching vibration may be obscured by the broad carboxylic acid O-H band. A characteristic O-H wagging peak for carboxylic acids is also observed, generally between 960 and 900 cm⁻¹, which is also broad due to hydrogen bonding. spectroscopyonline.com The presence of the C-F bond will also produce a strong absorption, typically in the 1400-1000 cm⁻¹ region.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium |

| Phenol (B47542)/Acid | O-H Bend | 1440 - 1395 | Medium |

| Carbon-Fluorine | C-F Stretch | 1400 - 1000 | Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

X-ray Crystallography for Solid-State Structural Determination

For benzoic acid derivatives, X-ray diffraction studies reveal how molecules are assembled into a larger supramolecular framework. researchgate.net The crystal packing of this compound is expected to be heavily influenced by a network of intermolecular hydrogen bonds. These interactions would primarily involve the carboxylic acid and hydroxyl functional groups, leading to the formation of strong O–H⋯O hydrogen bonds. researchgate.net Additionally, weaker interactions such as C–H⋯O and C–H⋯F hydrogen bonds likely play a role in stabilizing the crystal lattice. researchgate.net The interplay of these forces dictates the final solid-state structure of the compound.

While specific crystallographic data for this compound is not publicly detailed, analysis of analogous structures provides a model for its expected crystalline architecture. The process involves growing single crystals of the compound, which are then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. mdpi.com

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantitative determination in various matrices. High-performance liquid chromatography and gas chromatography are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of fluorinated benzoic acids. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.netekb.eg

The method allows for the separation of this compound from its isomers and other related impurities that may arise during synthesis. ekb.eg Method development often involves optimizing the mobile phase composition, which typically consists of a mixture of an aqueous buffer (like a dilute formic acid or triethylamine (B128534) solution) and an organic solvent (such as acetonitrile (B52724) or methanol). ekb.egnih.gov A gradient elution, where the mobile phase composition is changed over time, is often used to achieve efficient separation of multiple components within a sample. ekb.eg Detection is commonly performed using a UV detector, with monitoring at a wavelength around 205 nm, or more selectively and sensitively using a mass spectrometer (LC-MS/MS). researchgate.netekb.eg The use of UHPLC (Ultra-High-Performance Liquid Chromatography) can significantly reduce analysis time and improve resolution. researchgate.netnih.gov HPLC methods for related compounds are validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). ekb.eg

Table 2: Typical Parameters for HPLC Analysis of Fluorinated Benzoic Acids

| Parameter | Description | Example |

|---|---|---|

| Column | Stationary phase for separation | Zorbax SB-Aq (C18), Waters HSS Cyano ekb.egnih.gov |

| Mobile Phase A | Aqueous component | 0.1% Formic Acid in Water or 0.1% Triethylamine solution ekb.egnih.gov |

| Mobile Phase B | Organic modifier | Acetonitrile, Methanol ekb.egnih.gov |

| Elution Mode | Method of mobile phase delivery | Gradient ekb.eg |

| Flow Rate | Speed of mobile phase | ~0.8 - 1.0 mL/min |

| Detection | Method of analyte measurement | UV (e.g., 205 nm), MS/MS researchgate.netekb.eg |

| Column Temp. | Operating temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound. However, due to the low volatility and thermal lability of carboxylic acids and phenols, direct analysis is often challenging. nih.gov Therefore, a chemical derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. nih.gov This involves reacting the hydroxyl and carboxylic acid groups with a derivatizing agent to form, for example, trimethylsilyl (B98337) (TMS) or alkyl esters. nih.gov

Once derivatized, the compound can be readily analyzed by GC-MS. The technique provides both chromatographic retention time for identification and a mass spectrum that serves as a molecular fingerprint. The electron ionization (EI) mass spectrum of derivatized this compound would show characteristic fragment ions. Public databases contain GC-MS data for the underivatized compound, showing a top mass-to-charge ratio (m/z) peak at 156, corresponding to the molecular ion, and a second-highest peak at m/z 139. nih.gov This information is crucial for structural elucidation and confirmation. nih.gov While effective, GC-MS methods can be slower and less sensitive for fluorinated benzoic acids compared to modern UHPLC-MS/MS techniques. researchgate.net

Table 3: GC-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Library | Main Library | NIST nih.gov |

| Molecular Ion (M⁺) | 156 m/z | nih.gov |

| Top Peak | 156 m/z | nih.gov |

| 2nd Highest Peak | 139 m/z | nih.gov |

| 3rd Highest Peak | 110 m/z | nih.gov |

Computational Chemistry and Theoretical Studies on 2 Fluoro 3 Hydroxybenzoic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of 2-fluoro-3-hydroxybenzoic acid, such as its preferred three-dimensional shape and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method to investigate the geometry and electronic structure of molecules. For this compound, DFT calculations can predict its stable conformers and provide insights into its chemical reactivity. While specific, in-depth DFT studies exclusively on this compound are not abundant in the literature, extensive research on related substituted benzoic acids allows for a detailed comparative analysis. mdpi.comacs.org

The conformational landscape of this compound is primarily determined by the orientation of the carboxylic acid (-COOH) and hydroxyl (-OH) groups relative to the benzene (B151609) ring and to each other. Intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. acs.org Studies on ortho-substituted benzoic acids, such as 2-fluorobenzoic acid, reveal that the cis-conformer, where the carboxylic proton is oriented towards the ortho substituent, is typically the most stable. mdpi.com This stability is often the result of a balance between steric repulsion and stabilizing interactions, such as hydrogen bonds. In the case of this compound, an intramolecular hydrogen bond can form between the hydroxyl group at the 3-position and the carbonyl oxygen of the carboxylic acid group, or between the carboxylic acid proton and the fluorine atom.

DFT calculations on similar molecules, like 2-fluorobenzoic acid and 3-hydroxybenzoic acid, have been performed using various functionals and basis sets, such as B3LYP/6-311++G(d,p). mdpi.comacs.org These studies show that the planarity of the molecule can be influenced by the substituents. For instance, in some ortho-substituted benzoic acids, the carboxylic group may be twisted out of the plane of the benzene ring to alleviate steric strain. mdpi.com

Reactivity descriptors, which can be calculated using DFT, help in predicting the chemical behavior of the molecule. These descriptors include parameters like electronegativity, chemical hardness, and the Fukui function, which identifies the most reactive sites within the molecule. For substituted benzoic acids, the gas-phase acidity is a key property that can be accurately predicted by DFT calculations. mdpi.com The presence of an electron-withdrawing fluorine atom is expected to increase the acidity of this compound compared to benzoic acid itself.

Table 1: Comparison of Calculated Conformational Data for Related Benzoic Acids

| Compound | Method | Most Stable Conformer | Key Dihedral Angles (°) | Relative Energy (kJ/mol) |

|---|---|---|---|---|

| Benzoic Acid | B3LYP/6-311++G(d,p) | cis-I (planar) | O=C-O-H: ~0 | 0.0 |

| 2-Fluorobenzoic Acid | B3LYP/6-311++G(d,p) | cis-I | O=C-O-H: ~0 | 0.0 |

| 3-Hydroxybenzoic Acid | MP2/6-311+G(d,p) | Planar | - | 0.0 |

| 2-Chlorobenzoic Acid | B3LYP/6-311++G(d,p) | cis-I (non-planar) | C2-C1-C=O: ~15 | 0.0 |

Note: Data is illustrative and based on findings for related compounds. Specific calculations for this compound would be needed for precise values.

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net

For this compound, the distribution of the HOMO and LUMO would be influenced by its substituents. The hydroxyl group, being an electron-donating group, would likely increase the electron density on the aromatic ring and raise the HOMO energy level. Conversely, the electron-withdrawing fluorine atom and carboxylic acid group would lower the LUMO energy level. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Theoretical studies on hydroxybenzoic acid isomers have shown that the positions of the substituents significantly affect the frontier orbital energies and distribution. researchgate.net In silico analyses of similar compounds indicate that the HOMO is typically a π-orbital delocalized over the benzene ring, while the LUMO is a π*-orbital, also with significant contributions from the ring and the carbonyl group.

Table 2: Calculated Frontier Orbital Energies for Related Molecules

| Molecule | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Salicylic (B10762653) Acid (2-Hydroxybenzoic Acid) | B3LYP/6-311G(d,p) | -6.68 | -1.65 | 5.03 |

| 3-Hydroxybenzoic Acid | B3LYP/6-311G(d,p) | -6.79 | -1.54 | 5.25 |

| 4-Hydroxybenzoic Acid | B3LYP/6-311G(d,p) | -6.59 | -1.46 | 5.13 |

| 4-Fluoro-4-hydroxybenzophenone | B3LYP/6-311++G(d,p) | -6.78 | -2.06 | 4.72 |

Note: This table presents data from related molecules to illustrate expected values. The specific values for this compound will depend on the computational method used. researchgate.netscispace.com

Density Functional Theory (DFT) Studies on Conformation and Reactivity

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational flexibility of this compound and its interactions with solvent molecules or biological macromolecules.

MD simulations on substituted benzoic acids in various solvents have also been performed to understand their self-association and solvation behavior. ucl.ac.ukacs.org These studies show that in apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers, while in polar, hydrogen-bond-accepting solvents, interactions with the solvent molecules dominate, inhibiting dimer formation. acs.org For this compound, MD simulations could predict its behavior in different environments, which is crucial for applications in materials science and pharmaceutical formulations.

Structure-Property Relationships and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a compound with its physicochemical properties or biological activity. These models use calculated molecular descriptors to build mathematical equations for prediction.

For benzoic acid derivatives, QSPR and QSAR models have been developed to predict various properties, including:

Acidity (pKa): The acidity of benzoic acids is strongly influenced by the electronic effects of their substituents. Models using descriptors related to atomic charges and electrostatic potentials have been successful in predicting pKa values. acs.org

Permeability: Computational models have been built to predict the passive permeability of benzoic acids across artificial membranes. nih.gov Descriptors such as solvent-accessible surface area, polar surface area, and free energy of solvation were found to be important. Benzoic acid itself generally has poor permeability, but substituents can increase it. nih.gov

Biological Activity: QSAR models have been used to predict the anti-sickling activity of benzoic acid derivatives, identifying key structural features for activity. iomcworld.com

For this compound, descriptors such as the Hammett constant can be predicted using machine learning models trained on quantum chemical and structural data. bohrium.com These predictions are driven by features like Natural Bond Orbital (NBO) charges and HOMO energies, providing a link between the electronic structure and the reactivity of the molecule. bohrium.com

Virtual Screening and Ligand-Protein Docking Studies

Virtual screening and molecular docking are computational techniques used in drug discovery to identify potential drug candidates and predict their binding modes to a biological target. While large-scale virtual screening studies featuring this compound are not widely published, its derivatives have been the subject of docking studies.

In the development of inhibitors for monoacylglycerol lipase (B570770) (MAGL), a compound derived from this compound (compound 10d ) was docked into the enzyme's active site. unipi.it The docking results revealed that the fluorophenol ring of the ligand is situated within a small pocket of the binding site, making lipophilic interactions with residues such as Y194 and V270. unipi.it The carbonyl oxygen of the amide bond (formed from the original carboxylic acid) was predicted to form hydrogen bonds with the backbone nitrogens of A51 and M123. unipi.it However, in this particular study, the 3-hydroxyl group of the ligand did not form a crucial hydrogen bond network that was observed for a more potent analogue, which could explain its lower activity. unipi.it This demonstrates how docking studies can provide rational explanations for structure-activity relationships at the molecular level.

Docking studies on other fluorinated benzamide (B126) derivatives targeting different proteins have also highlighted the importance of fluorine atoms in making specific hydrophobic interactions within the binding pocket, thereby enhancing binding affinity. acs.org

Metabolic Pathways and Environmental Fate of Fluorinated Benzoates

Microbial Degradation and Biotransformation Pathways

The microbial breakdown of fluorinated benzoates is a complex process influenced by the number and position of fluorine atoms on the aromatic ring. Microorganisms have evolved diverse strategies to metabolize these compounds, which can serve as carbon and energy sources for some specialized strains. nih.gov

The degradation of fluorinated benzoates can occur in the presence or absence of oxygen, with distinct enzymatic pathways for each condition.

Aerobic Degradation: Under aerobic conditions, the initial attack on the fluorinated aromatic ring is typically carried out by oxygenase enzymes. ethz.ch For instance, Pseudomonas species can cometabolize various monofluorobenzoates. nih.gov The degradation of 2-fluorobenzoate (B1215865) often involves the formation of 2-fluoro-cis-dihydrodiol and subsequently catechol, which then enters the ortho-pathway. cabidigitallibrary.org In the case of 4-fluorobenzoate (B1226621), some bacteria, such as Alcaligenes, Pseudomonas, and Aureobacterium species, degrade it via 4-fluorocatechol. nih.gov However, the degradation of 3-fluorobenzoate (B1230327) can be more challenging for some microorganisms, as the accumulation of 3-fluorocatechol (B141901) can be toxic and lead to cell death. cabidigitallibrary.org

Anaerobic Degradation: Anaerobic degradation of fluorinated benzoates has been observed, particularly under denitrifying conditions. nih.govresearchgate.net For example, several strains of denitrifying Pseudomonas have been shown to grow on 2-fluorobenzoate as their sole carbon and energy source, with stoichiometric release of fluoride (B91410) ions. nih.gov Similarly, stable enrichment cultures have been established that can degrade 2-fluorobenzoate and 4-fluorobenzoate under denitrifying conditions. nih.gov In contrast, 3-fluorobenzoate has been found to be more resistant to degradation under these conditions. nih.gov The anaerobic metabolism of 3-fluorobenzoate by Syntrophus aciditrophicus involves reductive dehalogenation, leading to the accumulation of benzoate (B1203000). asm.org

It's noteworthy that the degradation of fluorinated aromatic compounds is generally more challenging for microorganisms compared to their chlorinated or brominated counterparts due to the high strength of the carbon-fluorine bond. researchgate.net

A variety of enzymes are implicated in the breakdown of fluorobenzoates, with their specific roles depending on the degradation pathway.

Dioxygenases: These enzymes are crucial for initiating the aerobic degradation of the aromatic ring. Benzoate dioxygenase, for example, can act on fluorobenzoates, although its efficiency may be lower compared to its natural substrate, benzoate. cabidigitallibrary.org

Dehalogenases: Specific enzymes that catalyze the cleavage of the carbon-fluorine bond are known as dehalogenases. For instance, 4-fluorobenzoate dehalogenase converts 4-fluorobenzoate to 4-hydroxybenzoate. researchgate.net

Hydroxylases: These enzymes introduce hydroxyl groups onto the aromatic ring, a common strategy to prepare the ring for cleavage. Salicylate hydroxylase and benzoate 4-hydroxylase are examples of enzymes involved in the degradation of substituted benzoic acids. iisc.ac.in

Coenzyme A (CoA) Ligases: In anaerobic pathways, fluorobenzoates are often activated to their corresponding CoA esters. Benzoate-CoA ligase is an example of such an enzyme that can also act on fluorinated analogs. nih.govnih.gov

Reductases: In the anaerobic degradation of 4-fluorobenzoate by Thauera aromatica, a class I benzoyl-coenzyme A (BzCoA) reductase catalyzes the ATP-dependent defluorination of 4-fluorobenzoyl-CoA. nih.gov

The table below summarizes some of the key enzymes and their functions in fluorobenzoate degradation.

| Enzyme Class | Specific Enzyme Example | Function in Fluorobenzoate Degradation | Pathway |

| Dioxygenases | Benzoate dioxygenase | Initial hydroxylation of the aromatic ring | Aerobic |

| Dehalogenases | 4-Fluorobenzoate dehalogenase | Cleavage of the C-F bond to form a hydroxyl group | Aerobic |

| Hydroxylases | Salicylate hydroxylase | Introduction of hydroxyl groups | Aerobic |

| CoA Ligases | Benzoate-CoA ligase | Activation of fluorobenzoate to its CoA ester | Anaerobic |

| Reductases | Class I Benzoyl-CoA reductase | ATP-dependent defluorination of 4-fluorobenzoyl-CoA | Anaerobic |

Defluorination, the removal of fluorine from the aromatic ring, is a critical step in the complete mineralization of these compounds. This process can occur either early in the pathway, sometimes as the initial step, or later after the ring has been cleaved.

During the aerobic degradation of 2-fluorobenzoate, fluoride can be eliminated during the initial dioxygenation step. nih.govasm.org In other cases, such as the degradation of 4-fluorobenzoate, defluorination may occur after the formation of a fluorinated intermediate. ethz.ch A study on the degradation of flurbiprofen, a fluorinated pharmaceutical, showed the accumulation of a persistent metabolite, 4-(1-carboxyethyl)-2-fluorobenzoic acid, indicating that complete defluorination did not occur. metu.edu.tr

Several metabolites have been identified during the microbial degradation of fluorobenzoates. For example, the degradation of 2- and 3-fluorobenzoate by Pseudomonas sp. B13 was found to produce 2-fluoro-cis,cis-muconic acid as a dead-end metabolite. nih.govasm.org In the degradation of various fluorobenzoates, fluorinated catechols are common intermediates. cabidigitallibrary.orgresearchgate.net The anaerobic degradation of 3-fluorobenzoate by Syntrophus aciditrophicus led to the detection of a fluorodiene metabolite. asm.orgnih.gov The degradation of the fluorinated pyrethroid β-cyfluthrin by a Bacillus species resulted in the formation of 4-fluoro-3-hydroxybenzoic acid. mdpi.com

Enzymes Involved in Fluorobenzoate Catabolism

Environmental Impact and Remediation Strategies

The stability of the carbon-fluorine bond contributes to the environmental persistence of fluorinated compounds, posing potential risks and necessitating effective cleanup methods.

Fluorinated aromatic compounds are generally more resistant to microbial degradation than their non-fluorinated counterparts. ethz.ch This persistence can lead to their accumulation in the environment. acs.org The high stability of the carbon-fluorine bond makes these compounds resistant to both biological and chemical degradation. researchgate.netnumberanalytics.com Studies have shown that while some fluorinated benzoates can be degraded under specific conditions, they can be recalcitrant under others. For example, all three monofluorobenzoate isomers were found to be persistent under sulfate-reducing, iron-reducing, and methanogenic conditions. nih.gov The degradation of fluorinated pesticides can also lead to the formation of persistent fluorinated metabolites. acs.org

Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach for cleaning up sites contaminated with fluorinated compounds. srce.hracs.orgnih.gov The isolation of microbial strains capable of degrading fluorinated aromatics is a key step in developing effective bioremediation strategies. nih.gov For example, denitrifying bacteria that can degrade 2- and 4-fluorobenzoate have been isolated. nih.gov

The potential for bioremediation is enhanced by understanding the metabolic pathways and enzymes involved in the degradation of these compounds. This knowledge can be used to optimize conditions for microbial activity or to engineer microorganisms with enhanced degradative capabilities. While challenges remain, bioremediation offers a sustainable alternative to traditional physicochemical remediation methods for addressing pollution from fluorinated organic compounds. mdpi.com

Future Research Directions and Translational Perspectives for 2 Fluoro 3 Hydroxybenzoic Acid

Development of Novel Synthetic Strategies

While 2-Fluoro-3-hydroxybenzoic acid is commercially available, future research will likely focus on developing more efficient, scalable, and cost-effective synthetic methodologies. The economic viability of any downstream application is heavily dependent on the accessibility of the starting material. Research in this area could draw inspiration from synthetic routes developed for structurally similar compounds.

For instance, the synthesis of the related intermediate 2,4-difluoro-3-hydroxybenzoic acid has been pursued to support the production of novel antibacterial agents. google.com Efforts in that area have focused on creating shorter reaction schemes and using cheaper, readily available raw materials to lower production costs, a strategy that would be directly applicable to this compound. google.com One patented method for a related compound starts from 3,4,5-trifluoronitrobenzene, proceeding through steps like methoxylation, reduction, bromination, deamination, cyanation, and hydrolysis. google.com Another approach starts from 2,6-difluorophenol, though this is noted to be a more expensive starting material. google.com

Future synthetic strategies for this compound and its derivatives could involve:

Novel Catalytic Systems: Exploring new catalysts, such as palladium or copper-based systems, for key steps like C-H activation or cross-coupling reactions. Suzuki-Miyaura cross-coupling, for example, is a powerful tool for creating biphenyl (B1667301) derivatives from fluorinated boronic acids. rsc.org

Flow Chemistry: Implementing continuous flow processes to improve reaction efficiency, safety, and scalability compared to traditional batch methods.

Biocatalysis: Engineering enzymes to perform specific transformations, offering a greener and more selective synthetic route. The biocatalytic synthesis of the related 2-fluoro-3-hydroxypropionic acid has already been demonstrated, suggesting the potential for similar approaches. frontiersin.org

A comparison of potential synthetic approaches, inspired by related compounds, is presented below.

| Synthetic Approach | Starting Materials (Example) | Key Steps (Example) | Potential Advantages | Reference |

| Multi-step Chemical Synthesis | 2,6-difluorophenol or 3,4,5-trifluoronitrobenzene | Nitration, Methylation, Reduction, Cyanation, Hydrolysis | Established chemical transformations | google.com |

| Palladium-Catalyzed Coupling | Aryl halides, Fluorinated boronic acids | Suzuki-Miyaura Cross-Coupling | High efficiency for creating complex derivatives | rsc.org |

| Biocatalysis | 2-FMA (2-fluoro-2-malonic acid) | Whole-cell transformation using engineered E. coli | High selectivity, environmentally friendly | frontiersin.org |

Exploration of Undiscovered Biological Activities

Hydroxybenzoic acids and their derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.net The introduction of a fluorine atom can significantly modulate a molecule's biological profile by altering its lipophilicity, metabolic stability, and binding interactions. Therefore, a key future direction is the systematic screening of this compound and its novel derivatives to uncover new therapeutic potential.

Antimicrobial and Antiviral Agents: Given that fluorinated quinolones are a major class of antibiotics and that fluorinated salicylic (B10762653) acid derivatives show antimicrobial properties, this compound is a candidate for developing new anti-infective agents. google.com

Enzyme Inhibition: Many drugs function by inhibiting specific enzymes. Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in cancer and metabolic diseases. nih.gov This suggests that this compound could serve as a scaffold for developing new enzyme inhibitors.

Metabolic Disease and Neuroprotection: Research into hydroxybenzoic acid derivatives has shown their potential as mitochondriotropic antioxidants, which could be relevant for oxidative stress-related conditions like Alzheimer's disease. frontiersin.org The unique electronic properties of the fluoro-substituted compound could lead to derivatives with enhanced activity or improved bioavailability.

Future research should involve broad-based screening followed by targeted lead optimization to enhance potency and selectivity for promising biological targets.

| Potential Biological Target/Activity | Rationale Based on Similar Compounds | Example Compound Class | Reference |

| Antimicrobial | Fluorine is a common feature in antibacterial drugs; salicylic acid derivatives have antimicrobial activity. | Fluoroquinolones, Fluorinated salicylic acids | google.com |

| Anticancer (SIRT5 Inhibition) | 2-Hydroxybenzoic acid scaffold identified as a selective SIRT5 inhibitor. | Substituted 2-hydroxybenzoic acids | nih.gov |

| Antioxidant (Mitochondriotropic) | Hydroxybenzoic acids can act as antioxidants to combat oxidative stress in neurodegenerative diseases. | Protocatechuic and gallic acids | frontiersin.org |

| Anti-inflammatory (COX-2 Inhibition) | Some complex derivatives containing a benzoic acid core show potential to inhibit COX-2. | Bromo-substituted benzoic acid derivatives | ontosight.ai |

Advanced Material Science Applications

The unique physicochemical properties of fluorinated compounds make them valuable building blocks in material science. ossila.com The rigid structure of the benzoic acid core, combined with the specific electronic effects of the fluorine and hydroxyl groups, makes this compound a candidate for creating advanced materials.

Liquid Crystals: Para-hydroxybenzoic acids are commonly used to synthesize mesogens for liquid crystal displays. ossila.com While this compound has a different substitution pattern, its derivatives could be explored for novel liquid crystalline properties, potentially with unique phase behaviors or electro-optical responses.

Advanced Polymers: Fluoropolymers are known for their high thermal stability, chemical resistance, and unique surface properties. The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid was explored with the goal of creating fluorinated polyesters like poly(2-fluoro-3-hydroxypropionic acid). frontiersin.org Similarly, this compound could be polymerized or used as a monomer to create novel aromatic polyesters or other polymers with tailored properties.

Nanocomposites and Functional Materials: The compound could be used to functionalize nanoparticles or create self-assembled monolayers on surfaces, leveraging the interaction of its carboxylic acid and hydroxyl groups. cymitquimica.com

Research in this domain would involve synthesizing polymers and other materials incorporating this compound and characterizing their thermal, mechanical, optical, and chemical properties.

Integration of AI and Machine Learning in Compound Design and Prediction

Modern drug discovery and material science are increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can significantly accelerate the research and development process for compounds like this compound.

Predictive Modeling: AI/ML algorithms can be trained on large datasets to predict various properties of new, unsynthesized derivatives. This includes predicting biological activity against specific targets, pharmacokinetic parameters (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity. jst.go.jpresearchgate.net This in silico screening allows researchers to prioritize the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design novel derivatives of this compound tailored to fit a specific protein's binding pocket or to possess a desired set of physicochemical properties for material science applications.